BenchChemオンラインストアへようこそ!

(S,S)-TAK-418

Epigenetics Neuroscience Enzymology

Procure (S,S)-TAK-418 for CNS LSD1 inhibition studies. This compound uniquely inhibits LSD1 enzymatic activity (IC50 2.9 nM) without disrupting the GFI1B cofactor complex, avoiding the thrombocytopenia seen with first-generation inhibitors. With validated brain penetration and human PET occupancy data, it is the optimal tool for dissecting epigenetic mechanisms in neurodevelopmental disorder models.

Molecular Formula C9H16N4OS
Molecular Weight 228.32 g/mol
CAS No. 132304-28-0
Cat. No. B8349083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-TAK-418
CAS132304-28-0
Molecular FormulaC9H16N4OS
Molecular Weight228.32 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=NN=C(S1)C
InChIInChI=1S/C9H16N4OS/c1-4-13(5-2)6-8(14)10-9-12-11-7(3)15-9/h4-6H2,1-3H3,(H,10,12,14)
InChIKeyOPFDIOZHPDHTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-TAK-418 CAS 132304-28-0 for Neurodevelopmental Disorder Research: A Brain-Penetrant LSD1 Inhibitor with a Differentiated Hematological Safety Profile


(S,S)-TAK-418 is a potent, orally bioavailable, brain-penetrant, irreversible inhibitor of lysine-specific demethylase 1 (LSD1; KDM1A) [1]. It was developed by Takeda as a clinical candidate for the treatment of neurodevelopmental disorders, such as autism spectrum disorder and Kabuki syndrome [2]. (S,S)-TAK-418 inhibits LSD1 enzymatic activity with an IC50 of 2.9 nM and exhibits high selectivity over monoamine oxidases (MAO-A and MAO-B) . Critically, it represents a new class of LSD1 inhibitors that maintain a safe hematological profile, as it does not significantly disrupt the LSD1-cofactor (GFI1B) complex, thereby mitigating the risk of thrombocytopenia and other blood-related toxicities observed with first-generation inhibitors [3].

Procurement Rationale for (S,S)-TAK-418: Why Other LSD1 Inhibitors Are Not Direct Replacements in CNS Research


LSD1 inhibitors cannot be used interchangeably for neuroscience research due to critical differences in their hematological safety, brain penetration, and mechanism of action. First-generation clinical LSD1 inhibitors like ORY-1001, GSK-2879552, and IMG-7289 are known to cause thrombocytopenia, a potentially serious dose-limiting toxicity, by disrupting the LSD1-cofactor (GFI1B) complex [1]. In contrast, (S,S)-TAK-418 was specifically engineered to inhibit LSD1's enzymatic activity without perturbing this critical protein-protein interaction, resulting in a superior hematological safety profile in both rodents and humans [2]. Furthermore, many LSD1 inhibitors are developed for oncology applications and may not have the necessary brain penetration to effectively target CNS disorders [3]. (S,S)-TAK-418's validated CNS exposure and human brain occupancy data, measured via PET imaging, make it uniquely suited for neurological research applications, a parameter not established for its oncology-focused comparators [4].

(S,S)-TAK-418: A Quantitative Evidence Guide for Scientific Selection Against Comparator LSD1 Inhibitors


Head-to-Head LSD1 Inhibitor Potency and Selectivity Profile of (S,S)-TAK-418

(S,S)-TAK-418 demonstrates a balanced profile of high potency and exceptional selectivity compared to the pan-MAO/LSD1 inhibitor tranylcypromine and other clinical LSD1 inhibitors. (S,S)-TAK-418 inhibits LSD1 with an IC50 of 2.9 nM . In stark contrast, its inhibitory activity against the closely related flavin adenine dinucleotide (FAD)-dependent amine oxidases MAO-A and MAO-B is negligible, with IC50 values exceeding 100 µM . This high degree of selectivity is critical for neuroscience research to avoid confounding off-target effects on neurotransmitter metabolism. While tranylcypromine also inhibits LSD1, it acts as a non-selective, irreversible MAO inhibitor, leading to significant cardiovascular and dietary restrictions that (S,S)-TAK-418 avoids [1].

Epigenetics Neuroscience Enzymology

(S,S)-TAK-418 vs. First-Generation Inhibitors: Avoiding GFI1B-Mediated Hematological Toxicity

First-generation LSD1 inhibitors like ORY-1001 and GSK-2879552 are known to cause thrombocytopenia in clinical trials, which is a major safety concern [1]. This toxicity is mediated by the disruption of the LSD1-GFI1B transcription factor complex, a critical interaction for normal megakaryocyte and erythroid differentiation [2]. (S,S)-TAK-418 was specifically designed to avoid this interaction. In a key in vitro safety assay, (S,S)-TAK-418 did not induce the expression of GFI1 mRNA, a validated surrogate marker for LSD1-GFI1B complex disruption [3]. In contrast, earlier compounds in the same chemical series that did disrupt the complex caused significant GFI1 mRNA upregulation [3]. This in vitro finding translates to in vivo safety, where oral administration of (S,S)-TAK-418 to rodents for two weeks did not cause thrombocytopenia, a hallmark side effect of its comparators [3].

Toxicology Hematology Epigenetics

Validated CNS Target Engagement: Human Brain PET Occupancy of (S,S)-TAK-418

A key differentiator for (S,S)-TAK-418 in CNS research is the availability of direct human brain target engagement data, which is absent for many oncology-focused LSD1 inhibitors. A Phase 1 clinical trial (NCT04202497) was specifically designed to measure LSD1 enzyme occupancy in the human brain after a single oral dose of (S,S)-TAK-418 using the PET radiotracer [18F]MNI-1054 [1]. This study directly correlates plasma exposure of (S,S)-TAK-418 with its occupancy of the LSD1 active site in the brain, providing a translational bridge from preclinical models to human therapeutic hypotheses [1]. This human brain occupancy data complements preclinical findings where (S,S)-TAK-418 achieved near-complete LSD1 occupancy in the brains of rodent models at efficacious doses [2].

Neuroscience Pharmacology Imaging

In Vivo Efficacy in Normalizing Aberrant Gene Expression Across Diverse Neurodevelopmental Models

(S,S)-TAK-418 demonstrates a unique functional profile in preclinical disease models, differentiating it from other LSD1 inhibitors. In studies comparing multiple rodent models of neurodevelopmental disorders (including environmental and genetic models), (S,S)-TAK-418 normalized aberrant gene expression patterns in each model [1]. This normalization was not limited to a single pathway but occurred across diverse, disease-specific gene signatures. For instance, oral administration of (S,S)-TAK-418 at 1 or 3 mg/kg in mice increased histone H3 lysine 4 dimethylation (H3K4me2) levels specifically at the Ucp2 gene locus in the brain, a key epigenetic modification linked to its therapeutic effect . Furthermore, at doses achieving near-complete LSD1 occupancy, (S,S)-TAK-418 consistently improved behavioral deficits related to social interaction and memory in multiple rodent models, including those for autism spectrum disorder and memory deficits from aging [1].

Gene Expression Behavioral Neuroscience Epigenetics

Primary Research Applications for (S,S)-TAK-418 in CNS Epigenetics and Drug Discovery


Investigating LSD1's Role in Neurodevelopmental and Cognitive Disorders

(S,S)-TAK-418 is the optimal tool compound for exploring the therapeutic potential of LSD1 inhibition in the CNS. Its validated brain penetration, human PET occupancy data [1], and proven efficacy in multiple rodent models of autism and memory deficits [2] make it superior to oncology-focused LSD1 inhibitors. Researchers can use it to mechanistically link changes in histone methylation (e.g., H3K4me2) at specific gene loci to improvements in behavioral and cognitive endpoints without the confounding factor of hematological toxicity [3].

Differentiation Studies Comparing LSD1 Inhibition Mechanisms

For researchers studying the functional consequences of disrupting the LSD1-cofactor (e.g., GFI1B) complex versus solely inhibiting enzymatic activity, (S,S)-TAK-418 is an essential comparator. It serves as the prototypical 'enzymatic activity-only' inhibitor [3]. By comparing its effects to those of first-generation inhibitors like GSK-2879552 or ORY-1001 (which disrupt the cofactor complex), researchers can dissect the specific contribution of LSD1's scaffolding function to both its therapeutic and toxicological effects [4].

In Vivo CNS Safety and Toxicology Profiling for LSD1 Programs

(S,S)-TAK-418 provides a unique reference standard for in vivo toxicology studies. Its established hematological safety profile in both rodents [3] and humans [5] allows researchers to separate on-target CNS effects from off-target hematological toxicities common to the class. This is particularly valuable for academic labs and biotech companies aiming to develop new CNS-penetrant epigenetic therapies with an improved therapeutic window.

Human Translational Pharmacodynamics Studies with PET Imaging

The existence of a specific PET tracer ([18F]MNI-1054) for measuring LSD1 brain occupancy [1] creates a unique opportunity for translational research. (S,S)-TAK-418 can be used to develop and validate PET imaging protocols for quantifying target engagement of novel LSD1 inhibitors in the brain. This enables more accurate dose selection and pharmacokinetic/pharmacodynamic modeling for future clinical candidates targeting CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S)-TAK-418

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.